molecular formula C7H10N4O B2487452 3-Methyl-1-[(pyridazin-3-yl)methyl]urea CAS No. 1702174-33-1

3-Methyl-1-[(pyridazin-3-yl)methyl]urea

Cat. No.: B2487452
CAS No.: 1702174-33-1
M. Wt: 166.184
InChI Key: GKPZKVAHWZTAKP-UHFFFAOYSA-N
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Description

3-Methyl-1-[(pyridazin-3-yl)methyl]urea is a chemical compound with the molecular formula C8H10N4O. It is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea typically involves the reaction of 3-methylurea with a pyridazine derivative. One common method includes the following steps:

    Starting Materials: 3-methylurea and pyridazine-3-carboxaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid.

    Procedure: The reactants are mixed and heated under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[(pyridazin-3-yl)methyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted ureas .

Scientific Research Applications

3-Methyl-1-[(pyridazin-3-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-[(pyridazin-3-yl)methyl]urea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Biological Activity

3-Methyl-1-[(pyridazin-3-yl)methyl]urea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C7H9N3OC_7H_9N_3O, features a pyridazine ring that is known for its diverse biological activities. The urea moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridazine derivatives with methyl isocyanate or related urea precursors. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the pyridazine structure exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of pyridazine can inhibit the growth of various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for these compounds often fall within the nanomolar range, suggesting potent activity against pathogens.

Table 1: Antimicrobial Efficacy of Pyridazine Derivatives

CompoundTarget OrganismMIC (µM)Reference
This compoundStaphylococcus aureus≤1
This compoundEscherichia coli≤8
This compoundMycobacterium tuberculosis≤0.5

Anticancer Activity

The antiproliferative effects of this compound have also been investigated. In vitro studies show that this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung adenocarcinoma (A549) cells. The mechanism appears to involve the inhibition of key signaling pathways such as PI3K/Akt and mTOR, which are critical for cell growth and survival.

Case Study: Anticancer Activity Evaluation

In a study conducted on human cancer cell lines, this compound exhibited IC50 values ranging from 0.5 to 5 µM across different cell lines. The results suggest a strong correlation between the structural features of the compound and its biological activity.

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-70.5PI3K/Akt pathway inhibition
HCT1162mTOR pathway inhibition
A5495Induction of apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Selective Toxicity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Properties

IUPAC Name

1-methyl-3-(pyridazin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-8-7(12)9-5-6-3-2-4-10-11-6/h2-4H,5H2,1H3,(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPZKVAHWZTAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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